(1-Methoxy-2-nitropropyl)benzene
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Overview
Description
(1-Methoxy-2-nitropropyl)benzene: is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzene, where a methoxy group (–OCH3) and a nitro group (–NO2) are attached to the benzene ring along with a propyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxy-2-nitropropyl)benzene typically involves the nitration of methoxybenzene (anisole) followed by the introduction of a propyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group to the benzene ring. The subsequent alkylation can be achieved through Friedel-Crafts alkylation using propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: (1-Methoxy-2-nitropropyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine, sulfuric acid.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: (1-Methoxy-2-nitropropyl)benzene is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential use in pharmaceuticals, particularly as precursors to active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (1-Methoxy-2-nitropropyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy group can influence the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
- 1-Methoxy-2-nitrobenzene
- 1-Methoxy-2-(methylthio)benzene
- 1-Methoxy-2-methylbenzene
Comparison: Compared to its similar compounds, (1-Methoxy-2-nitropropyl)benzene has a unique combination of functional groups that confer distinct reactivity and properties. The presence of both a nitro and a methoxy group on the benzene ring, along with a propyl chain, makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
82894-44-8 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(1-methoxy-2-nitropropyl)benzene |
InChI |
InChI=1S/C10H13NO3/c1-8(11(12)13)10(14-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
InChI Key |
ROKNFEPETAMUTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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